

Structure-activity relationship of 3-O-Methylellagic acid 4-O-rhamnoside derivatives

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Compound of Interest

Compound Name: 3-O-Methylellagic acid 4-O-rhamnoside

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A Comparative Guide to the Structure-Activity Relationship of 3-O-Methylellagic Acid 4-O-Rhamnoside Derivatives

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between the structure of **3-O-Methylellagic acid 4-O-rhamnoside** and its derivatives and their biological activities is paramount. This guide provides a comparative analysis of these compounds, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Structure-Activity Relationship: An Overview

3-O-Methylellagic acid 4-O-rhamnoside is a naturally occurring phenolic compound found in various plants, including *Aphananthe aspera*, and is known for its anti-inflammatory properties. [1] The core structure of ellagic acid, a dilactone of hexahydroxydiphenic acid, provides a scaffold for various derivatives with a range of biological activities, including antioxidant, antibacterial, and anticancer effects. The structure-activity relationship (SAR) of these derivatives is largely influenced by the position and nature of substitutions on the ellagic acid backbone, particularly methylation and glycosylation.

Comparative Biological Activity

The biological efficacy of **3-O-Methylellagic acid 4-O-rhamnoside** derivatives is a subject of ongoing research. The following tables summarize the available quantitative data on their

antioxidant, antibacterial, and anticancer activities, comparing them with the parent compound and other relevant derivatives.

Antioxidant Activity

The antioxidant capacity of ellagic acid and its derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity. The number and position of free hydroxyl groups are crucial for this activity.

Compound	Assay	IC50 Value (µg/mL)	Key Structural Features	Reference
Ellagic Acid	DPPH	-	Four free hydroxyl groups	[2]
3,3'-di-O-methylellagic acid	DPPH	-	Two free hydroxyl groups	[3]
Urolithin M5	DPPH	-	More free hydroxyl groups than other Urolithins	[2]
Urolithin M6	DPPH	-	Fewer free hydroxyl groups than Urolithin M5	[2]
4,4'-di-O-methylellagic acid	-	-	Two free hydroxyl groups	[4][5]

Note: Specific IC50 values for direct comparison are often variable across different studies due to differing experimental conditions. The general trend indicates that a higher number of free hydroxyl groups contributes to stronger antioxidant activity.

Antibacterial Activity

The antibacterial potential of these compounds is determined by their ability to inhibit the growth of various bacterial strains, with the Minimum Inhibitory Concentration (MIC) being a key parameter.

Compound	Bacterial Strain	MIC ($\mu\text{g/mL}$)	Key Structural Features	Reference
3-O-Methylellagic acid	Staphylococcus aureus ATCC 25923	32	One methoxy group, three free hydroxyls	[6]
3,4-methylenedioxy-3'-O-methyl-4'-O-glucoside ellagic acid	Various pathogenic bacteria	-	Methylenedioxy and glucoside groups	[3]
3,3'-di-O-methyl ellagic acid	Various pathogenic bacteria	-	Two methoxy groups, two free hydroxyls	[3]

Anticancer Activity

The anticancer effects of ellagic acid derivatives are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) indicating the potency of the compound.

Compound	Cell Line	IC50/EC50 Value ($\mu\text{g/mL}$)	Key Structural Features	Reference
3,4,3'-tri-O-methylellagic acid (T-EA)	T47D (breast cancer)	55.35 ± 6.28	Three methoxy groups	
3,4,3'-tri-O-methylellagic acid (T-EA)	HeLa (cervical cancer)	12.57 ± 2.22	Three methoxy groups	
4,4'-di-O-methylellagic acid	Colon cancer cells	-	Two methoxy groups	[4][5]
Ellagic Acid	Various cancer cells	-	Four free hydroxyl groups	[4][7][8][9]

Note: The anticancer activity is cell-line dependent and influenced by the substitution pattern. For instance, 4,4'-di-O-methylellagic acid was found to be significantly more effective than other derivatives against colon cancer cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of ellagic acid glycosides and for key biological assays.

Synthesis of Ellagic Acid Glycosides

The synthesis of ellagic acid glycosides is challenging due to the poor solubility of ellagic acid. [10] A general synthetic strategy involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection.

Representative Protocol for the Synthesis of Ellagic Acid Glycosides[3][10]

- Protection of Ellagic Acid:
 - Dissolve ellagic acid in a suitable solvent mixture (e.g., $\text{CH}_2\text{Cl}_2/\text{DMF}$).

- Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride - TBSCl) in the presence of a base (e.g., imidazole) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).
- Heat the reaction mixture (e.g., at 50°C) for an extended period (e.g., 36 hours).
- Purify the protected ellagic acid derivative by chromatography.
- Glycosylation:
 - Dissolve the protected ellagic acid in an appropriate solvent (e.g., CH₂Cl₂).
 - Add a glycosyl donor (e.g., a per-O-acetylated glycosyl bromide) and a promoter (e.g., silver triflate or a Lewis acid like TMSOTf).
 - Stir the reaction at room temperature or under reflux until completion, monitoring by TLC.
 - Quench the reaction and purify the glycosylated product by chromatography.
- Deprotection:
 - Dissolve the protected glycoside in a suitable solvent (e.g., methanol/water).
 - Add a deprotecting agent (e.g., K₂CO₃ or trifluoroacetic acid) to remove both the silyl and acetyl protecting groups.
 - Stir the reaction at room temperature until completion.
 - Purify the final ellagic acid glycoside product.

Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

- Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
- Prepare serial dilutions of the test compounds in methanol.

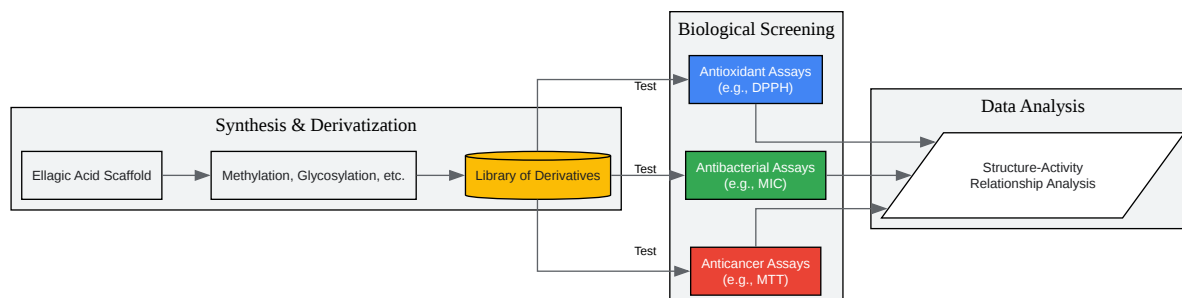
- In a 96-well plate, add a specific volume of each sample dilution and an equal volume of the DPPH solution.
- Include a control with methanol instead of the sample.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.
- Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT Assay (Anticancer Activity)

- Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
- Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
- Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

Ellagic acid and its derivatives exert their biological effects by modulating various signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action.



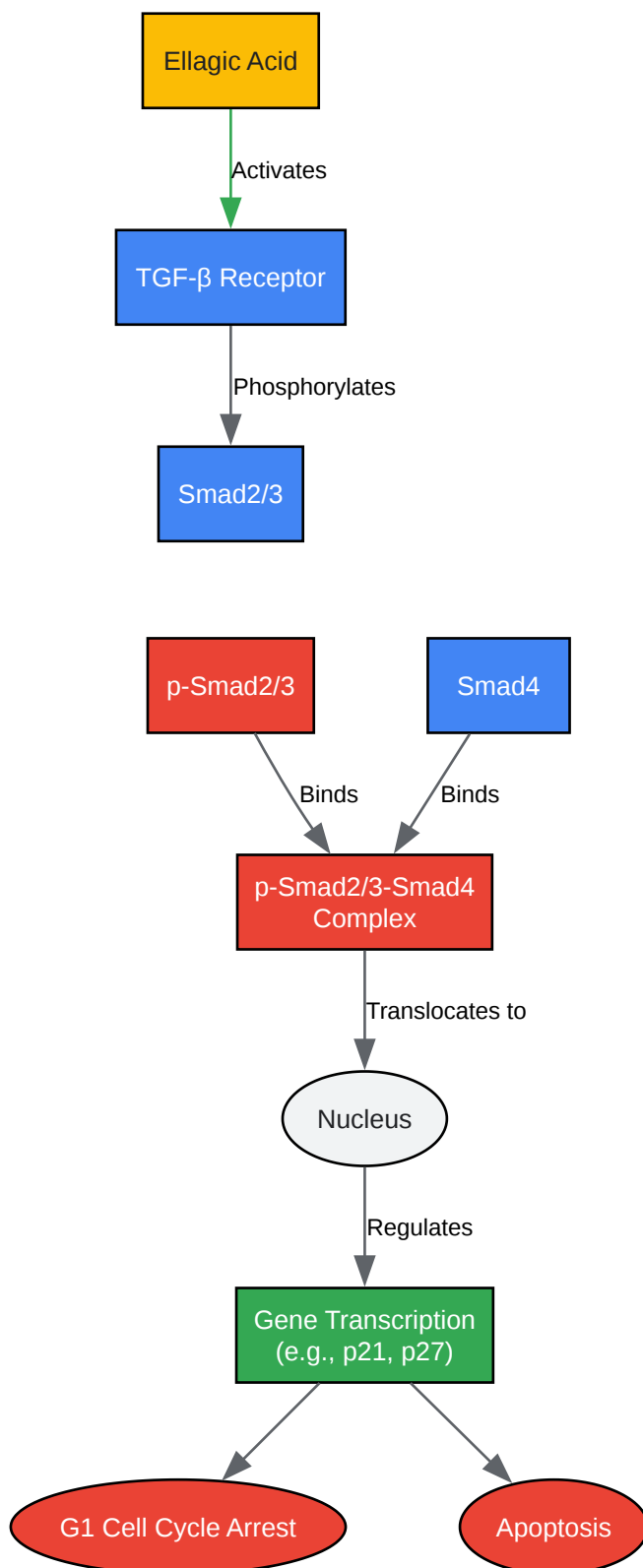
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Caption: General workflow for SAR studies of ellagic acid derivatives.

TGF- β /Smad3 Signaling Pathway in Cancer

Ellagic acid has been shown to inhibit the proliferation of breast and colon cancer cells by modulating the TGF- β /Smad3 signaling pathway, leading to cell cycle arrest and apoptosis.[7]

[8][9]

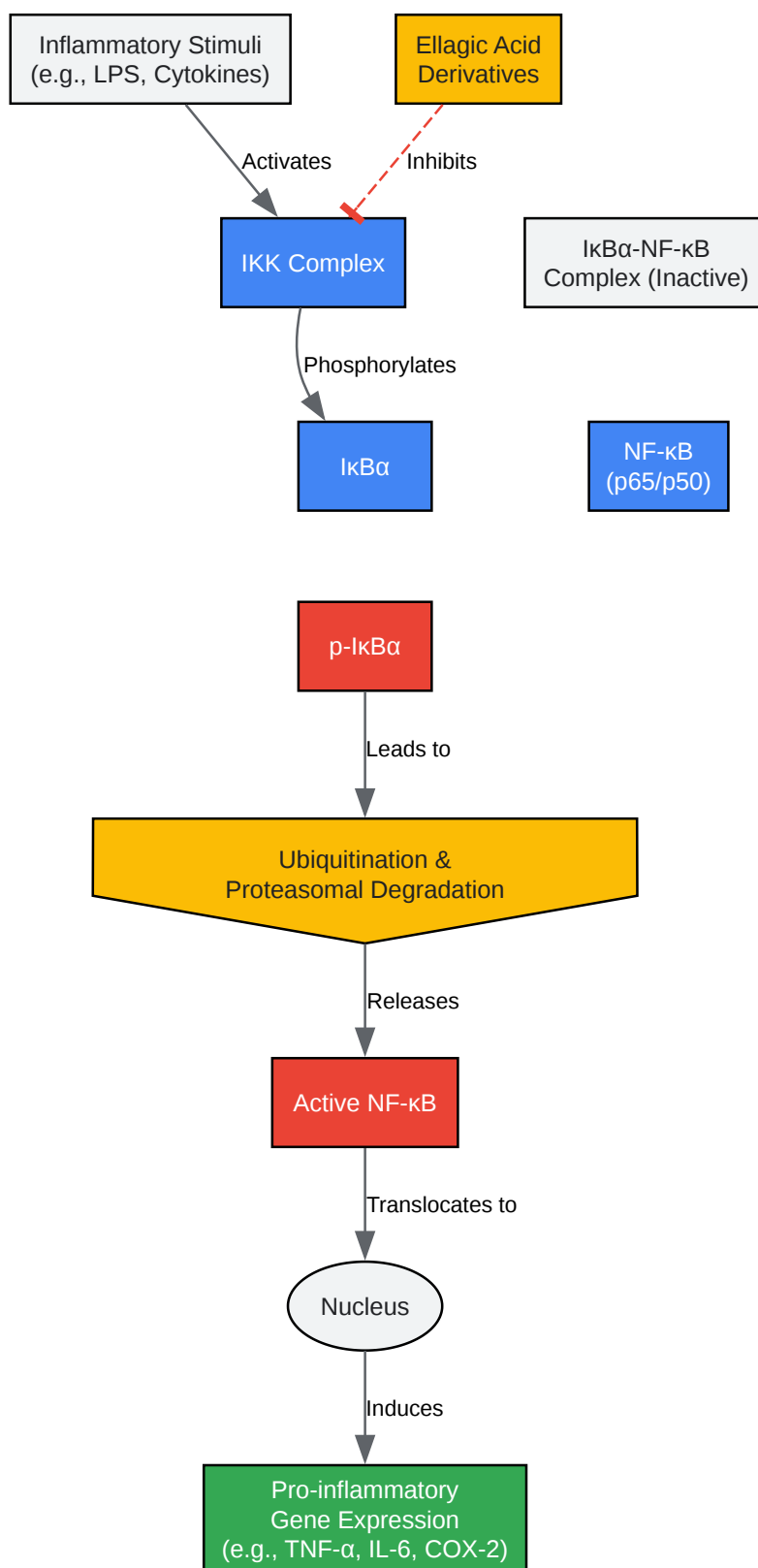


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Caption: Ellagic acid's modulation of the TGF-β/Smad3 signaling pathway.

NF- κ B Signaling Pathway in Inflammation

Ellagic acid and its derivatives can exert anti-inflammatory effects by inhibiting the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[11\]](#)[\[12\]](#)[\[13\]](#)
[\[14\]](#)



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Caption: Inhibition of the NF-κB signaling pathway by ellagic acid derivatives.

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